molecular formula C18H21NO3S B2917566 N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1396793-52-4

N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2917566
CAS No.: 1396793-52-4
M. Wt: 331.43
InChI Key: IXOLYWYDPGLWRP-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic acetamide derivative characterized by a cyclopropylamine group, a 3-methoxyphenoxy ether linkage, and a thiophene-containing ethyl side chain. The cyclopropyl group may enhance metabolic stability, while the thiophene ring could influence electronic properties or binding interactions.

Properties

IUPAC Name

N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-15-4-2-5-16(12-15)22-13-18(20)19(14-7-8-14)10-9-17-6-3-11-23-17/h2-6,11-12,14H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOLYWYDPGLWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structure

The molecular formula of N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide is C18H21NO3SC_{18}H_{21}NO_3S, with a molecular weight of 331.42 g/mol. The compound features a cyclopropyl group, a methoxyphenoxy moiety, and a thiophene ring, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the cyclopropyl group through cyclopropanation reactions.
  • Coupling reactions to attach the methoxyphenoxy and thiophene substituents.

These synthetic routes often utilize techniques such as Suzuki coupling or other cross-coupling methods to ensure high yield and purity.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may be crucial for developing therapeutic agents against diseases like cancer.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential applications in antimicrobial therapy.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, a study reported an IC50 value indicating effective cytotoxicity against leukemia cells, suggesting its potential as a lead compound for cancer treatment .
  • Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that it significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
  • Pharmacokinetics and Toxicology : Research on the pharmacokinetics of this compound suggests favorable absorption and distribution characteristics, with minimal toxicity observed in animal models. This profile supports further exploration in clinical settings .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in leukemia cells
AntimicrobialInhibits growth of bacterial strains
Enzyme InhibitionTargets metabolic enzymes

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Features and Substituent Effects

The compound’s unique features include:

  • Cyclopropylamine moiety : Rare in the reviewed analogs; may reduce conformational flexibility compared to linear alkyl chains.
  • 3-Methoxyphenoxy group: Similar to compound 40004 (Scheme 4, ), which bears a methoxy substituent but lacks the thiophene and cyclopropyl groups .
Table 1: Substituent Comparison of Selected Acetamides
Compound Name Key Substituents Reference
Target Compound Cyclopropyl, 3-methoxyphenoxy, thiophene N/A
N-(3-Acetylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide Acetylphenyl, isopropyl, methylphenoxy
Compound 40004 (Scheme 4) Methoxyphenyl
Alachlor () Chloro, 2,6-diethylphenyl, methoxymethyl
N-[2-(7-methoxy-1-naphthyl)ethyl] acetamide Naphthyl, methoxy

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